molecular formula C24H32N6O2 B2762043 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-33-6

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2762043
CAS RN: 919010-33-6
M. Wt: 436.56
InChI Key: YARTXLXODLOKLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring system, the introduction of the phenethyl group, and the attachment of the diethylaminoethyl group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The purine ring system is planar, and the attached groups would add to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the diethylamino group might be involved in acid-base reactions, while the purine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Purine derivatives are often involved in signal transduction and cellular metabolism .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized .

properties

IUPAC Name

6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-6-27(7-2)15-16-28-17(3)18(4)30-20-21(25-23(28)30)26(5)24(32)29(22(20)31)14-13-19-11-9-8-10-12-19/h8-12H,6-7,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARTXLXODLOKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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